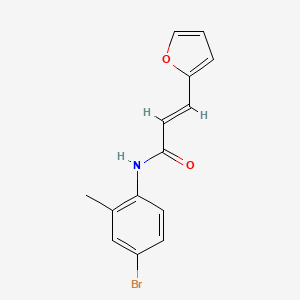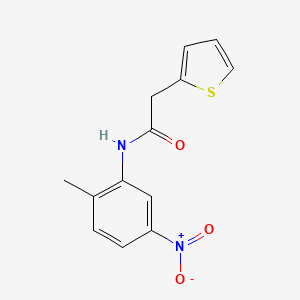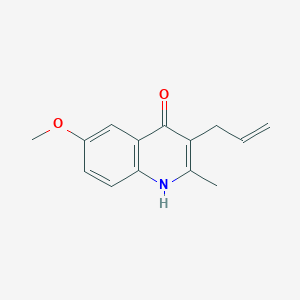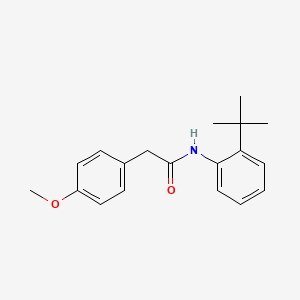![molecular formula C16H20N2O2S2 B5861738 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5861738.png)
4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide, also known as MTTSH, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. MTTSH has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicine.
Mecanismo De Acción
4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide's mechanism of action involves its ability to react with ROS, particularly hydrogen peroxide (H2O2), to form a highly fluorescent compound. The reaction involves the oxidation of the thienyl group in 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide by H2O2, resulting in the formation of a highly fluorescent product. This reaction is specific to H2O2 and does not occur with other ROS such as superoxide or hydroxyl radicals.
Biochemical and Physiological Effects:
4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to protect cells from oxidative stress and reduce inflammation in animal models of disease. 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide has also been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide is its specificity for H2O2, which makes it a valuable tool for studying ROS in cells and tissues. It is also relatively easy to synthesize and has a high purity when recrystallized from ethanol. However, 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide has some limitations, including its sensitivity to light and air, which can cause degradation of the compound. It is also not suitable for use in live animals due to its toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide. One area of interest is the development of new fluorescent probes based on 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide that can selectively detect other ROS such as superoxide and hydroxyl radicals. Another area of interest is the use of 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms underlying 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide's antioxidant and anti-inflammatory properties, which could lead to the development of new treatments for these conditions.
Métodos De Síntesis
4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide can be synthesized using a multistep reaction process. The first step involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 4-tert-butylbenzenesulfonylhydrazide to form an intermediate product. This intermediate is then reacted with acetic anhydride and hydrochloric acid to yield 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide. The purity of the final product can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide has been used in various scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause cellular damage and are implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide has been found to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or spectroscopy.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-12-5-8-14(21-12)11-17-18-22(19,20)15-9-6-13(7-10-15)16(2,3)4/h5-11,18H,1-4H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKGGPSMFQKSSD-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)

![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)

![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)

![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)



![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)
![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)